molecular formula C13H13N5O B2509408 N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 404837-26-9

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2509408
CAS No.: 404837-26-9
M. Wt: 255.281
InChI Key: FSFPJDLUYBAIPF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H13N5O and its molecular weight is 255.281. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivity : The compound is synthesized and characterized using various spectroscopic techniques. It's used in studying the biological activity against breast cancer and microbes (Titi et al., 2020).

  • Cytotoxicity Studies : Synthesized derivatives of the compound have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Medicinal Chemistry

  • Anti-inflammatory and Anti-cancer Activities : Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound show promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

  • Adenosine Receptor Antagonists : Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, related to this compound, has led to highly potent and selective antagonists for the human A3 adenosine receptor, important in medicinal chemistry (Squarcialupi et al., 2016).

Antifungal and Antibacterial Applications

  • Antifungal Effect : Certain derivatives containing this compound exhibit significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

  • Antimicrobial Additives : When incorporated into polyurethane varnish or printing ink paste, some derivatives show very good antimicrobial effects (El‐Wahab et al., 2015).

Chemical Reactivity and Synthesis

  • Synthesis of Heterocyclic Systems : The compound is used in the synthesis of various heterocyclic systems, indicating its versatility in chemical synthesis (Farouk et al., 2021).

  • Quantum Chemical Calculations : Novel derivatives are synthesized and analyzed using Density Functional Theory (DFT), demonstrating its importance in theoretical chemistry studies (Saracoglu et al., 2019).

Future Directions

The future research directions for “N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their potential pharmacological properties, optimization of their synthesis pathways, and investigation of their mechanisms of action .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-18-13-9(7-16-18)12(14-8-15-13)17-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFPJDLUYBAIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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